Methacryloxymethyltrimethylgermane
Overview
Description
Methacryloxymethyltrimethylgermane is a chemical compound with the molecular formula C8H16GeO2 . It is a liquid substance used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques such as X-ray powder diffractometry, infrared spectroscopy, and theoretical calculation . These techniques can provide insights into the atomic arrangement and bonding within the molecule.Chemical Reactions Analysis
The analysis of chemical reactions involving this compound would require detailed knowledge of the compound’s reactivity and the conditions under which it is used . This information was not found in the search results.Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 216.80 g/mol . Its physical and chemical properties can be analyzed using various techniques, which can provide information about its density, boiling point, refractive index, and more .Scientific Research Applications
1. Biomedical Hydrogels
Gelatin methacryloyl (GelMA) hydrogels, similar in chemical structure to methacryloxymethyltrimethylgermane, are extensively used in biomedical applications. Their biological properties and adjustable physical characteristics make them suitable for various applications. GelMA hydrogels resemble the native extracellular matrix, promoting cell proliferation and spread in scaffolds. They are used in tissue engineering for bone, cartilage, cardiac, and vascular tissues, and in cell research, cell signaling, drug and gene delivery, and bio-sensing (Yue et al., 2015).
2. Polymerization in Protic Media
Methacryloyloxyethyl phosphorylcholine (MPC), with a chemical structure similar to this compound, is used to prepare biocompatible copolymers for biomedical applications. It can be homopolymerized to high conversions via atom transfer radical polymerization in protic media, leading to a range of well-defined MPC-based block copolymers for various biomedical applications (Ma et al., 2003).
3. Development of Macromolecular Therapeutics
N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymers, chemically related to this compound, have been developed as carriers of biologically active compounds, particularly anticancer drugs. They have been utilized as building blocks for modified and new biomaterials, including smart hydrogels, and show promise in the design of second-generation macromolecular therapeutics (Kopeček & Kopec̆ková, 2010).
4. Biocompatibility in Dental Materials
Composite materials based on poly(methacrylic acid) (PMAA) and hydroxyapatite show potential in dentistry due to strong electrostatic interactions between carboxylate groups of PMAA and Ca(2+) ions from hydroxyapatite. These composites, related to this compound, exhibit good properties for dental applications (Cucuruz et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
trimethylgermylmethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16GeO2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKMPSIISPSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Ge](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16GeO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634516 | |
Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125668-59-9 | |
Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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